2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene
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Overview
Description
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is an organic compound characterized by the presence of dichloro, fluorophenyl, and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dichlorophenol with 2-bromoethanol to form 2,4-dichloro-1-(2-hydroxyethoxy)benzene. This intermediate is then reacted with 4-fluorothiophenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene involves its interaction with molecular targets through its functional groups. The dichloro and fluorophenyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene
- 2,4-Dichloro-1-{2-[(4-bromophenyl)sulfanyl]ethoxy}benzene
- 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene
Uniqueness
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous, such as in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSEIFICNYYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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